5-azoniaspiro[4.4]nonane Bromide
Overview
Description
5-azoniaspiro[4.4]nonane bromide is a heterocyclic compound featuring a spirocyclic structure with a quaternary nitrogen atom. Although the provided papers do not directly discuss 5-azoniaspiro[4.4]nonane bromide, they provide insights into closely related compounds, which can be used to infer properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related azoniaspiro compounds involves the reaction of piperidine derivatives with halogenated agents. For instance, 3-(Piperidin-1-ium-1-yl)-6-azoniaspiro[5.5]undecane dibromide monohydrate is synthesized by reacting 4-piperidinopiperidine with dibromopentane, resulting in a structure with three linked piperidine rings . Similarly, 1-halomethyl-2-oxa-5-azoniaspiro[4.5]decane halides are synthesized by reacting 1-(2-vinyloxy)ethylpiperidine with bromine and iodine . These methods suggest that the synthesis of 5-azoniaspiro[4.4]nonane bromide would likely involve a similar halogenation reaction of a piperidine precursor.
Molecular Structure Analysis
The molecular structure of azoniaspiro compounds is characterized by spiro-linked rings and a quaternary nitrogen atom. For example, the dication in the compound from paper is built from three piperidine rings, with two sharing a quaternary nitrogen atom. The rings typically adopt chair conformations, which is a stable conformation for cyclohexane derivatives . Raman spectroscopy and DFT calculations have been used to study the conformations of these compounds, revealing that the envelope-envelope conformer is energetically favorable .
Chemical Reactions Analysis
Azoniaspiro compounds can act as structure-directing agents in the synthesis of zeolites, indicating their stability and reactivity under hydrothermal conditions . The presence of a quaternary nitrogen atom in these compounds suggests that they would not undergo typical nucleophilic substitution reactions but could participate in ion exchange reactions due to their ionic nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of azoniaspiro compounds include their ability to form crystalline structures and participate in hydrogen bonding, as evidenced by the O—H∙∙∙Br and N—H∙∙∙Br hydrogen bonds in the crystal structure of the compound discussed in paper . The solubility of these compounds in organic solvents, such as dimethyl carbonate, indicates their potential use in liquid-liquid phase systems . Additionally, the stability of the azoniaspiro[4.4]nonyl group during mass spectrometric analysis suggests that the 5-azoniaspiro[4.4]nonane bromide would also be stable under these conditions .
Scientific Research Applications
Alkaline Anion Exchange Membrane Applications
5-Azoniaspiro[4.4]nonane Bromide ([ASN]+) has been studied for its potential in anion exchange membranes (AEMs). The spirocyclic quaternary ammonium cation, including [ASN]+, was investigated for its chemical stability in alkaline media at elevated temperatures. Alkaline stable AEMs synthesized with spirocyclic QA cations like [ASN]+ showed promising stability in alkaline medium, which is crucial for applications in fuel cells and other electrochemical devices (Gu et al., 2016).
Mass Spectrometry in Peptide Analysis
A study introduced a novel class of ionization tags based on 5-azoniaspiro[4.4]nonyl (ASN+) scaffold for enhanced analysis of peptides by electrospray tandem mass spectrometry (ESI-MS/MS). This tag was found to increase ionization efficiency of peptides by 10-100 times, depending on the peptide sequence and hydrophobicity of the ionization tag. The 5-azoniaspiro[4.4]nonyl tag demonstrated usefulness for LC-ESI-MS/MS sequencing and quantification of peptides (Setner et al., 2017).
Ionic Liquids and Thermal Properties
Research on metal-containing ionic liquids with 2-oxo-5-azoniaspiro[4.4]nonane spiro cations indicated potential applications in thermal stability and phase transition. These ionic liquids were synthesized and analyzed for their crystal structure and thermal properties, suggesting usage in high-temperature applications (Zakharov et al., 2021).
Conformational Analysis
A conformational analysis of 5-azoniaspiro[4]nonane cation in its bromide and picrate salts revealed insights into the molecular structure and flexibility of these spirocyclic quaternary ammonium cations. This study contributes to a better understanding of the conformational behavior of such compounds in different states (Monkowius et al., 2004).
Raman Spectroscopy and DFT Calculations
The molecular structure of 5-azonia-spiro[4.4]nonane cation in crystal and solution was studied using Raman spectroscopy and DFT calculations. This research offers valuable insights into the structural properties of these cations in different environments, which is essential for their application in various fields (Sukizaki et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-azoniaspiro[4.4]nonane;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.BrH/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTWYBSYKLXZME-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466504 | |
Record name | 5-Azaspiro[4.4]nonan-5-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-azoniaspiro[4.4]nonane Bromide | |
CAS RN |
16450-38-7 | |
Record name | NSC28372 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Azaspiro[4.4]nonan-5-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Azoniaspiro[4.4]nonane Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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